molecular formula C23H29N5O5S3 B6494984 4-[butyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide CAS No. 898369-20-5

4-[butyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B6494984
CAS No.: 898369-20-5
M. Wt: 551.7 g/mol
InChI Key: YUYUVRFPQKSOBS-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-based benzamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a sulfamoylphenyl moiety. The structure includes two distinct sulfamoyl groups: one with butyl-ethyl substituents and another linked to the 5-ethyl-1,3,4-thiadiazol-2-yl ring. Such dual sulfamoyl functionalities are characteristic of compounds designed for enhanced binding to biological targets, particularly enzymes like carbonic anhydrases or bacterial dihydropteroate synthases (DHPS) . The ethyl group on the thiadiazole ring likely contributes to lipophilicity and metabolic stability, while the butyl-ethyl sulfamoyl group may modulate solubility and pharmacokinetic properties.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O5S3/c1-4-7-16-28(6-3)36(32,33)20-12-8-17(9-13-20)22(29)24-18-10-14-19(15-11-18)35(30,31)27-23-26-25-21(5-2)34-23/h8-15H,4-7,16H2,1-3H3,(H,24,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYUVRFPQKSOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities but differ in substituents, heterocyclic cores, or sulfamoyl modifications. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Heterocyclic Core Substituents on Core Sulfamoyl Group Modifications Molecular Weight Notable Features
Target Compound 1,3,4-Thiadiazole 5-Ethyl Butyl(ethyl)sulfamoyl ~550* Dual sulfamoyl groups, ethyl-thiadiazole
4-[Butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide 1,3,4-Oxadiazole 5-Methyl Butyl(ethyl)sulfamoyl ~422 Oxadiazole core (improves metabolic stability)
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide 1,3,4-Thiadiazole 5-Ethyl Phenylcarbonyl-benzamide ~492 Aromatic carbonyl enhances π-π stacking
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole 5-(4-Fluorophenyl) Benzyl(ethyl)sulfamoyl ~556 Fluorophenyl group increases electronegativity
4-[Butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole 5-(5-Chlorothiophen) Butyl(ethyl)sulfamoyl ~545 Chlorothiophen enhances halogen bonding

*Molecular weight estimated based on analogous structures.

Heterocyclic Core Modifications

  • Thiadiazole vs. Oxadiazole: The target compound’s 1,3,4-thiadiazole core (with sulfur) contrasts with oxadiazole analogs (e.g., ).
  • Substituent Position: The 5-ethyl group on the thiadiazole in the target compound vs. 5-methyl in or 5-(4-fluorophenyl) in alters steric and electronic profiles.

Sulfamoyl Group Variations

  • Butyl(ethyl)sulfamoyl : Present in the target compound and , this group balances hydrophobicity (butyl) and moderate polarity (ethyl). It may reduce renal clearance compared to smaller substituents.
  • Benzyl(ethyl)sulfamoyl : In , the benzyl group introduces aromaticity, which could enhance binding to hydrophobic enzyme pockets but may increase CYP450-mediated metabolism.

Functional Additions

  • Aromatic Carbonyl (Phenylcarbonyl) : The analog in replaces one sulfamoyl group with a phenylcarbonyl-benzamide, favoring π-π interactions with target proteins. This modification might reduce solubility but improve target affinity.

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